An In-depth Technical Guide to the Core Physical and Chemical Properties of 7-Troc-Paclitaxel
An In-depth Technical Guide to the Core Physical and Chemical Properties of 7-Troc-Paclitaxel
This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Troc-Paclitaxel (7-(2,2,2-trichloroethoxycarbonyl)-paclitaxel), a key intermediate and prodrug in the field of oncology research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into the experimental determination of its core characteristics.
Introduction: The Strategic Importance of 7-Troc-Paclitaxel
Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest in rapidly dividing cancer cells. However, the chemical complexity and limited water solubility of paclitaxel present significant challenges in its synthesis, formulation, and clinical application.
7-Troc-Paclitaxel emerges as a critical derivative, serving two primary roles:
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A Protected Intermediate: In the semi-synthesis of paclitaxel and its analogues like docetaxel, the hydroxyl group at the C7 position of the baccatin III core is highly reactive. The introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at this position allows for selective modifications at other sites of the molecule.[2][3] The Troc group is favored due to its stability under various reaction conditions and its relatively straightforward removal.
-
A Prodrug Candidate: The modification at the C7 position can alter the pharmacokinetic profile of paclitaxel, potentially leading to improved solubility, stability, and targeted delivery.[4] Prodrug strategies are a key area of research to enhance the therapeutic index of potent drugs like paclitaxel.[4][5]
This guide will delve into the fundamental properties that define 7-Troc-Paclitaxel, providing a framework for its handling, characterization, and application in a research setting.
Molecular Structure and Core Identifiers
A thorough understanding of a compound begins with its fundamental identifiers and structure.
dot digraph "7_Troc_Paclitaxel_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Simplified representation of the Troc group at the C7 position of the paclitaxel core.
Table 1: Core Identifiers for 7-Troc-Paclitaxel
| Property | Value | Source(s) |
| CAS Number | 114915-17-2 | [2][6] |
| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | [2][6] |
| Molecular Weight | 1029.32 g/mol | [2][7] |
| Appearance | Off-white solid powder | [6][8] |
| Synonyms | 7-(2,2,2-Trichloroethyloxycarbonyl)taxol, Paclitaxel Impurity 50 | [2][9] |
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physical and chemical properties of 7-Troc-Paclitaxel. It is important to note that many of the reported values are predicted, as extensive experimental characterization data for this specific derivative is not widely published. For comparative context, experimental data for the parent compound, paclitaxel, is included where relevant.
Table 2: Key Physical and Chemical Properties
| Property | 7-Troc-Paclitaxel (Predicted/Reported) | Paclitaxel (Experimental) | Source(s) |
| Melting Point | Not available | 213-216 °C | |
| Boiling Point | 1041.1 ± 65.0 °C (Predicted) | Not applicable (decomposes) | [2] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Not available | [2] |
| pKa | 11.90 ± 0.20 (Predicted) | Not available | [2] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Soluble in ethanol (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL). Sparingly soluble in aqueous buffers. | [6][8][10] |
Solubility Profile: Experimental Considerations and Protocol
The solubility of a compound is a critical parameter for its formulation, biological testing, and synthetic manipulation. While qualitative solubility in some organic solvents is reported for 7-Troc-Paclitaxel, a quantitative assessment is often required.
Causality Behind Solvent Choices
The choice of solvents for solubility studies is dictated by the intended application. For in vitro biological assays, solubility in Dimethyl Sulfoxide (DMSO) is paramount, as it is a common vehicle for dissolving compounds for cell-based experiments. For synthetic applications, solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile is important for reaction setup and purification.
Experimental Protocol for Determining Quantitative Solubility
This protocol outlines a standard method for determining the solubility of 7-Troc-Paclitaxel in a given solvent using High-Performance Liquid Chromatography (HPLC).
Stability Assessment: A Critical Parameter for Drug Development
The stability of 7-Troc-Paclitaxel under various conditions is crucial for its storage, handling, and the reproducibility of experimental results. Stability studies for paclitaxel and its derivatives typically focus on temperature, pH, and light sensitivity.
Temperature Stability
Based on information for similar compounds, 7-Troc-Paclitaxel is expected to be stable for short periods (days to weeks) at 0-4°C and for long-term storage (months to years) at -20°C in a dry, dark environment.[6] Stock solutions in DMSO should also be stored at -20°C to minimize degradation.[11]
pH Stability
Paclitaxel itself is known to be most stable in aqueous solutions at a pH of around 3-5.[6] It undergoes degradation under acidic conditions, and this degradation is accelerated at higher temperatures.[12] While specific data for 7-Troc-Paclitaxel is not available, it is reasonable to assume a similar pH-dependent stability profile.
Experimental Protocol for pH-Dependent Stability Study
This protocol describes a method to assess the stability of 7-Troc-Paclitaxel at different pH values over time.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key diagnostic signals would include those from the Troc group (a singlet for the CH₂ and potentially multiplets for the protons on the paclitaxel core shifted by the presence of the Troc group), the acetyl groups, the benzoyl groups, and the complex array of signals from the taxane skeleton.
-
¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 50 carbon atoms. The carbonyl carbons of the ester and amide groups will appear downfield, while the carbons of the taxane core will be in the mid-field region. The three carbons of the Troc group will have characteristic shifts.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing paclitaxel and its derivatives. In positive ion mode, the expected molecular ion peaks for 7-Troc-Paclitaxel would be [M+H]⁺ at m/z 1030.3, [M+Na]⁺ at m/z 1052.3, and [M+K]⁺ at m/z 1068.3. The isotopic pattern due to the three chlorine atoms of the Troc group would be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Troc-Paclitaxel would be expected to show characteristic absorption bands for the various functional groups present, including:
-
O-H stretching (from the hydroxyl groups)
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N-H stretching (from the amide)
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C=O stretching (from the esters, amide, and carbonate of the Troc group)
-
C-O stretching
-
Aromatic C-H and C=C stretching
Conclusion
7-Troc-Paclitaxel is a molecule of significant interest in the ongoing effort to improve cancer chemotherapy. Its role as a synthetic intermediate and a potential prodrug necessitates a thorough understanding of its physical and chemical properties. While a complete experimental dataset for this specific derivative is not yet in the public domain, this guide provides a comprehensive framework based on available data, predictive models, and established analytical protocols. By employing the methodologies outlined herein, researchers can confidently handle, characterize, and utilize 7-Troc-Paclitaxel in their drug discovery and development endeavors.
References
-
LookChem. 7-Troc-paclitaxel. [Link]
-
MDPI. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids. [Link]
-
ACS Publications. Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents. [Link]
-
PubChem. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120. [Link]
-
Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]
-
NIH. Paclitaxel Prodrugs with Sustained Release and High Solubility in Poly(ethylene glycol)-b-poly(ε-caprolactone) Micelle Nanocarriers: Pharmacokinetic Disposition, Tolerability, and Cytotoxicity. [Link]
-
ACS Publications. Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. [Link]
-
ResearchGate. Analytical Approaches to Paclitaxel. [Link]
-
Chem-Station. Troc Protecting Group. [Link]
-
MDPI. Prodrug Strategies for Paclitaxel. [Link]
-
IntechOpen. Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. [Link]
-
Taylor & Francis Online. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. [Link]
-
PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Physical and chemical stability of paclitaxel infusions in different container types. [Link]
-
SAGE Journals. Physical and chemical stability of paclitaxel infusions in different container types. [Link]
Sources
- 1. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
